molecular formula C7H5NOS B6162628 4-acetylthiophene-2-carbonitrile CAS No. 1949776-49-1

4-acetylthiophene-2-carbonitrile

Cat. No.: B6162628
CAS No.: 1949776-49-1
M. Wt: 151.2
InChI Key:
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Description

4-Acetylthiophene-2-carbonitrile is a heterocyclic organic compound that contains a thiophene ring substituted with an acetyl group at the 4-position and a cyano group at the 2-position. Thiophene derivatives are known for their wide range of applications in various fields, including materials science, pharmaceuticals, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 4-acetylthiophene-2-carbonitrile, can be achieved through several methods. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as a sulfurizing agent .

Industrial Production Methods

Industrial production of thiophene derivatives often involves optimizing these synthetic routes to achieve higher yields and purity. The Gewald reaction and Paal–Knorr synthesis are scalable and can be adapted for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Acetylthiophene-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH₄) can be used for reduction reactions.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

4-Acetylthiophene-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-acetylthiophene-2-carbonitrile depends on its specific application. In the context of organic electronics, it can act as a semiconductor by facilitating charge transport through its conjugated system. In biological applications, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carbonitrile: Lacks the acetyl group at the 4-position.

    4-Methylthiophene-2-carbonitrile: Contains a methyl group instead of an acetyl group at the 4-position.

    2-Acetylthiophene: Lacks the cyano group at the 2-position.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-acetylthiophene-2-carbonitrile involves the reaction of 4-acetylthiophene with a suitable nitrile compound in the presence of a Lewis acid catalyst.", "Starting Materials": [ "4-acetylthiophene", "a suitable nitrile compound", "Lewis acid catalyst" ], "Reaction": [ "Step 1: Dissolve 4-acetylthiophene and the nitrile compound in a suitable solvent such as dichloromethane.", "Step 2: Add the Lewis acid catalyst to the reaction mixture and stir at room temperature for several hours.", "Step 3: After completion of the reaction, extract the product with a suitable organic solvent such as ethyl acetate.", "Step 4: Purify the product by column chromatography or recrystallization to obtain 4-acetylthiophene-2-carbonitrile as a white solid." ] }

CAS No.

1949776-49-1

Molecular Formula

C7H5NOS

Molecular Weight

151.2

Purity

95

Origin of Product

United States

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